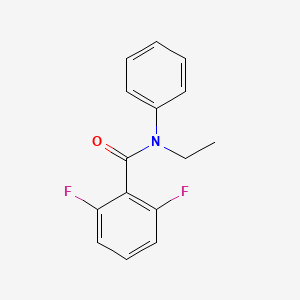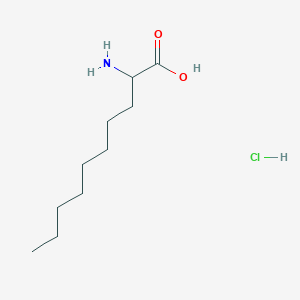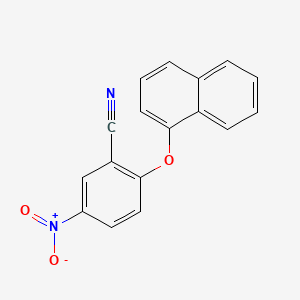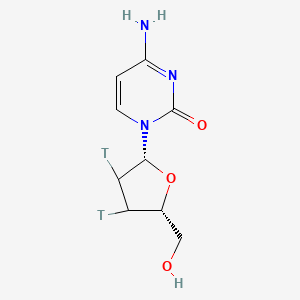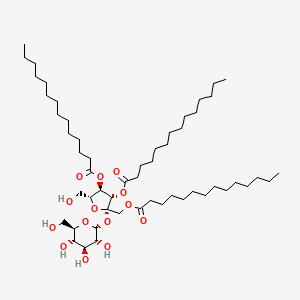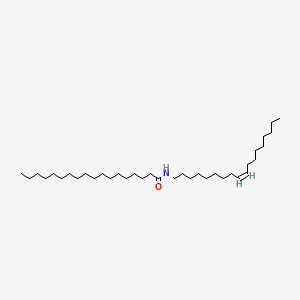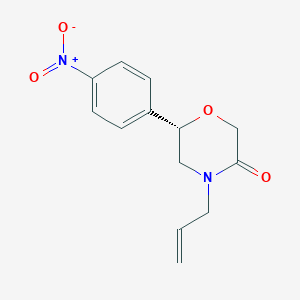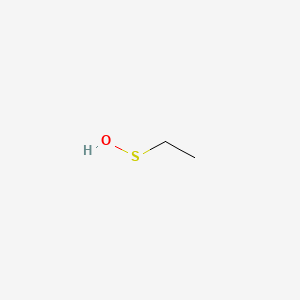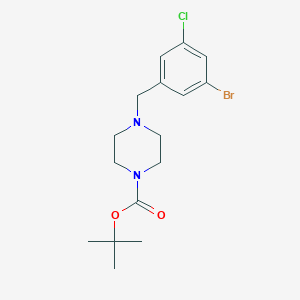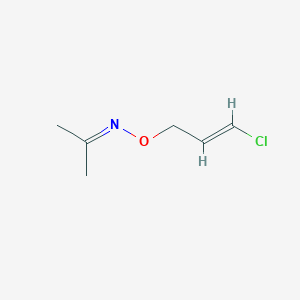
Ammonium heptadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium heptadecanoate, also known as ammonium margarate, is the ammonium salt of heptadecanoic acid. Heptadecanoic acid, a saturated fatty acid, is found in trace amounts in some animal fats and vegetable oils. This compound is primarily used in research and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
Ammonium heptadecanoate can be synthesized through the neutralization of heptadecanoic acid with ammonium hydroxide. The reaction is typically carried out in an aqueous medium at room temperature. The general reaction is as follows:
C17H35COOH+NH4OH→C17H35COONH4+H2O
Industrial Production Methods
Industrial production of this compound involves the large-scale neutralization of heptadecanoic acid with ammonium hydroxide. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, concentration of reactants, and reaction time, are carefully controlled to achieve the desired outcome.
化学反応の分析
Types of Reactions
Ammonium heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce heptadecanoic acid and other oxidation products.
Reduction: It can be reduced to form heptadecanol.
Substitution: It can undergo substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out in an inert atmosphere.
Substitution: Common reagents include halogens and other electrophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
Oxidation: Heptadecanoic acid and other oxidation products.
Reduction: Heptadecanol.
Substitution: Various substituted heptadecanoate derivatives.
科学的研究の応用
Ammonium heptadecanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is used in studies involving lipid metabolism and fatty acid analysis.
Medicine: It is used in research related to the role of fatty acids in health and disease.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of ammonium heptadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes and influence membrane fluidity and function. It can also be metabolized to produce heptadecanoic acid, which can further participate in various metabolic pathways.
類似化合物との比較
Similar Compounds
Ammonium stearate: The ammonium salt of stearic acid, a saturated fatty acid with 18 carbon atoms.
Ammonium palmitate: The ammonium salt of palmitic acid, a saturated fatty acid with 16 carbon atoms.
Ammonium oleate: The ammonium salt of oleic acid, an unsaturated fatty acid with 18 carbon atoms.
Comparison
Ammonium heptadecanoate is unique due to its specific carbon chain length (17 carbon atoms), which imparts distinct physical and chemical properties compared to other similar compounds. For example, ammonium stearate and ammonium palmitate have different melting points and solubility profiles due to their varying chain lengths. Additionally, ammonium oleate, being an unsaturated fatty acid salt, exhibits different reactivity and applications compared to the saturated this compound.
特性
CAS番号 |
94266-36-1 |
|---|---|
分子式 |
C17H37NO2 |
分子量 |
287.5 g/mol |
IUPAC名 |
azanium;heptadecanoate |
InChI |
InChI=1S/C17H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);1H3 |
InChIキー |
RAMIXRMJVONRPT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


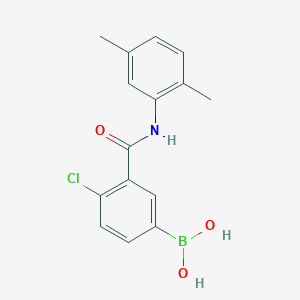
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 9-[[4-(5-benzofuranyl)phenyl]sulfonyl]-4-ethyl-](/img/structure/B12642649.png)
